Clanobutin
Overview
Description
Clanobutin is a choleretic drug, which means it increases the secretion of bile by hepatocytes . It is primarily used as a digestant agent for animals, enhancing digestion and associated secretory processes . The molecular formula of this compound is C18H18ClNO4, and it has a molecular weight of 347.80 .
Mechanism of Action
Clanobutin, also known as Bykahepar, is a choleretic drug . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on this compound.
Target of Action
The primary target of this compound is the hepatocytes, the main cell type in the liver . These cells play a crucial role in the secretion of bile, a fluid that aids in digestion .
Mode of Action
This compound interacts with hepatocytes to increase the secretion of bile . This enhanced bile flow aids in the digestion process, particularly in the emulsification and breakdown of dietary fats .
Pharmacokinetics
A study using high-performance liquid chromatography (hplc) has been conducted to ascertain kinetic parameters after single oral and intravenous administration of a drug . This method could potentially be applied to this compound to determine its pharmacokinetic properties.
Result of Action
The primary molecular and cellular effect of this compound’s action is the increased secretion of bile by hepatocytes . This results in enhanced digestion and associated secretory processes .
Preparation Methods
The synthesis of Clanobutin involves several steps. One common method includes the reaction of p-chlorobenzoyl chloride with p-methoxyaniline to form p-chloro-N-(p-methoxyphenyl)benzamide. This intermediate is then reacted with butyric acid under specific conditions to yield this compound . Industrial production methods typically involve large-scale synthesis using similar reaction pathways, ensuring high yield and purity .
Chemical Reactions Analysis
Clanobutin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Clanobutin has several scientific research applications:
Chemistry: It is used as a model compound in studying choleretic drugs and their effects on bile secretion.
Biology: This compound is used in research involving digestive processes and the role of bile in digestion.
Medicine: It is studied for its potential therapeutic effects in treating digestive disorders in animals.
Comparison with Similar Compounds
Clanobutin is unique compared to other choleretic drugs due to its specific chemical structure and mechanism of action. Similar compounds include:
Ursodeoxycholic acid: Another choleretic drug used to treat gallstones and improve bile flow.
Chenodeoxycholic acid: Used to dissolve gallstones and improve bile secretion.
Dehydrocholic acid: A synthetic bile acid used to stimulate bile flow.
This compound stands out due to its specific application in veterinary medicine and its unique chemical structure .
Biological Activity
Clanobutin is a pharmaceutical compound primarily used for its muscle relaxant and choleretic properties. This article explores its biological activity, including pharmacokinetics, therapeutic applications, and case studies that illustrate its effects in clinical settings.
Overview of this compound
This compound is a derivative of the butyrophenone class, commonly utilized in veterinary medicine to enhance digestive secretions and improve bile excretion. Its mechanism of action primarily involves the modulation of smooth muscle activity, leading to increased gallbladder motility and secretion of digestive enzymes.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively, particularly in livestock. Key parameters include:
- Absorption : this compound is rapidly absorbed following intravenous (IV) administration, with a peak plasma concentration achieved within 1.5 hours.
- Distribution : It exhibits a two-compartment model with significant distribution into tissues.
- Elimination Half-Life : The elimination half-life ranges from 4 to 5 hours, indicating a relatively quick clearance from the body.
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Route of Administration | IV |
Peak Plasma Concentration (Cmax) | 15.1 ± 4.3 µg/mL |
Time to Cmax (tmax) | 1.66 ± 0.55 h |
Elimination Half-Life (t½) | 4.53 ± 2.45 h |
Clearance (Cl) | 71.9 ± 13.5 mL/h/kg |
Muscle Relaxant Effects
This compound's primary therapeutic use is as a muscle relaxant in both veterinary and human medicine. It acts by inhibiting the contraction of smooth muscles, which can alleviate spasms in various gastrointestinal conditions.
Choleretic Activity
Research indicates that this compound significantly increases bile secretion and improves gallbladder motility. A study demonstrated that administration of this compound resulted in enhanced gallbladder contraction in dogs, suggesting its efficacy as a choleretic agent .
Case Study 1: Veterinary Application in Buffalo-Cows
A clinical trial involving pregnant buffalo-cows assessed the effects of this compound on uterine torsion cases. The study administered IV injections of this compound sodium at a dose of 30 mL per cow every 24 hours for three consecutive days. The results indicated significant improvements in recovery times and overall health outcomes for the treated animals compared to control groups .
Case Study 2: Effects on Gallbladder Function
In an experimental setup, dogs were administered this compound to evaluate its impact on gallbladder volume and motility. The findings showed that this compound significantly increased gallbladder contraction frequency and volume, corroborating its role as an effective cholagogue .
Research Findings
Recent research has focused on the molecular mechanisms underlying this compound's biological activity. Studies utilizing molecular docking techniques have suggested that this compound interacts with various enzyme systems, potentially enhancing its therapeutic effects through metabolic pathways .
Properties
IUPAC Name |
4-(N-(4-chlorobenzoyl)-4-methoxyanilino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-24-16-10-8-15(9-11-16)20(12-2-3-17(21)22)18(23)13-4-6-14(19)7-5-13/h4-11H,2-3,12H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPBWNXFSDRWJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCC(=O)O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74755-21-8 (hydrochloride salt) | |
Record name | Clanobutin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10184628 | |
Record name | Clanobutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30544-61-7 | |
Record name | Clanobutin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30544-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clanobutin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clanobutin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clanobutin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLANOBUTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y945055S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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